molecular formula C19H26N2O2 B11827993 tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate

Cat. No.: B11827993
M. Wt: 314.4 g/mol
InChI Key: WRELXZYMFSHNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a piperidine ring, an indole ring, and a tert-butyl ester group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with tert-butyl piperidine-1-carboxylate under specific reaction conditions. The process may include steps such as esterification, protection, and deprotection reactions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate can be compared with other indole derivatives, such as:

    tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Similar structure but with the indole ring at a different position.

    tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Contains a benzimidazole ring instead of an indole ring.

    tert-Butyl 4-(1H-benzoimidazol-2-yl)piperidine-1-carboxylate: Another similar compound with a benzimidazole ring

The uniqueness of this compound lies in its specific indole substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl 3-(1-methylindol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)21-11-7-9-15(13-21)17-12-14-8-5-6-10-16(14)20(17)4/h5-6,8,10,12,15H,7,9,11,13H2,1-4H3

InChI Key

WRELXZYMFSHNAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.